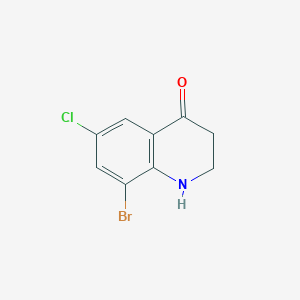
8-bromo-6-chloro-2,3-dihydro-1H-quinolin-4-one
Cat. No. B8295345
M. Wt: 260.51 g/mol
InChI Key: DNNLKHPUJOFTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07994192B2
Procedure details


A representative example of method E is as follows. Preparation of 5-[3-(8-Bromo-6-chloro-1,2,3,4-tetrahydro-quinolin-4-ylamino)-propylamino]-4H-thieno[3,2-b]pyridin-7-one: A solution of 5-(3-Amino-propylamino)-4H-thieno[3,2-b]pyridine-7-one di-hydrochloride (XVIII) in methanol (0.08M) was prepared and then treated with sodium methoxide (2 equivalents, 0.5M in methanol). 8-Bromo-6-chloro-2,3-dihydro-1H-quinolin-4-one (1 equivalent) was added as a solid. Sodium cyanoborohydride (3 equivalents) was added as a solid. The mixture was then refluxed for 20 hours, adding an additional equivalent of sodium cyanoborohydride after 16 hours. The reaction mix was poured onto a column of silica gel and the product was eluted with 10% NH3 (sat.)/MeOH and dichloromethane. Solvent was then removed in vacuo. Purification of the crude product was accomplished by flash chromatography, product eluted with a gradient of 0-12% NH3 (sat.)/MeOH and dichloromethane. The resulting solid was triturated with ether, isolated by filtration, and dried to give the title compound as a white solid (formula XIX, X═NH).

Name
5-[3-(8-Bromo-6-chloro-1,2,3,4-tetrahydro-quinolin-4-ylamino)-propylamino]-4H-thieno[3,2-b]pyridin-7-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
BrC1C=C([Cl:27])C=C2C=1NCCC2[NH:12][CH2:13][CH2:14][CH2:15][NH:16][C:17]1[NH:22][C:21]2[CH:23]=[CH:24][S:25][C:20]=2[C:19](=[O:26])[CH:18]=1.C[O-].[Na+].BrC1C=C([Cl:43])C=C2C=1NCCC2=O.C([BH3-])#N.[Na+]>CO>[ClH:27].[ClH:43].[NH2:12][CH2:13][CH2:14][CH2:15][NH:16][C:17]1[NH:22][C:21]2[CH:23]=[CH:24][S:25][C:20]=2[C:19](=[O:26])[CH:18]=1 |f:1.2,4.5,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
5-[3-(8-Bromo-6-chloro-1,2,3,4-tetrahydro-quinolin-4-ylamino)-propylamino]-4H-thieno[3,2-b]pyridin-7-one
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=C2C(CCNC12)NCCCNC1=CC(C2=C(N1)C=CS2)=O)Cl
|
Step Three
|
Name
|
sodium methoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=C2C(CCNC12)=O)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then refluxed for 20 hours
|
|
Duration
|
20 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mix
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was poured onto a column of silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
the product was eluted with 10% NH3 (sat.)/MeOH and dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solvent was then removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification of the crude product
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with a gradient of 0-12% NH3 (sat.)/MeOH and dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting solid was triturated with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
isolated by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.Cl.NCCCNC1=CC(C2=C(N1)C=CS2)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
